

# Tyk2-IN-12: A Technical Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Tyk2-IN-12 |           |
| Cat. No.:            | B8258286   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of **Tyk2-IN-12**, a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical characterization of this compound.

## Introduction

Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3. These enzymes play a critical role in cytokine signaling pathways that are pivotal for immune responses. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune and inflammatory diseases. Tyk2 is specifically involved in the signaling of key cytokines such as IL-12, IL-23, and Type I interferons. Consequently, selective inhibition of Tyk2 presents a promising therapeutic strategy for the treatment of various immune-mediated disorders, including psoriasis, lupus, and inflammatory bowel disease.

**Tyk2-IN-12** (also known as compound 30) has emerged as a potent and selective inhibitor of Tyk2. Understanding its kinase selectivity profile is crucial for predicting its therapeutic window and potential off-target effects. This guide summarizes the available quantitative data on its inhibitory activity, provides detailed experimental methodologies for assessing kinase selectivity, and visualizes the relevant biological pathways and experimental workflows.



## **Kinase Selectivity Profile of Tyk2-IN-12**

The selectivity of a kinase inhibitor is a critical determinant of its safety and efficacy. A highly selective inhibitor minimizes off-target effects, thereby reducing the potential for adverse events. The following tables summarize the known inhibitory activity of **Tyk2-IN-12** against Tyk2 and other key kinases.

Table 1: In Vitro Inhibitory Potency and Selectivity of

**Tyk2-IN-12** 

| Target  | Assay Type           | IC50 / Ki      | Selectivity vs. Tyk2 |
|---------|----------------------|----------------|----------------------|
| Tyk2    | Biochemical          | Ki: 0.51 nM[1] | -                    |
| JAK1    | Biochemical          | -              | 90-fold[1]           |
| JAK2    | Biochemical          | -              | 43-fold[1]           |
| JAK3    | Biochemical          | -              | 13-fold[1]           |
| hERG    | Electrophysiological | > 30 μM[1]     | > 58,800-fold        |
| CYP3A4  | Biochemical          | > 30 μM[1]     | > 58,800-fold        |
| CYP2D6  | Biochemical          | > 30 μM[1]     | > 58,800-fold        |
| CYP2C9  | Biochemical          | > 30 μM[1]     | > 58,800-fold        |
| CYP2C8  | Biochemical          | > 30 μM[1]     | > 58,800-fold        |
| CYP1A2  | Biochemical          | > 30 μM[1]     | > 58,800-fold        |
| CYP2A6  | Biochemical          | > 30 μM[1]     | > 58,800-fold        |
| CYP2B6  | Biochemical          | > 30 μM[1]     | > 58,800-fold        |
| CYP2C19 | Biochemical          | > 30 μM[1]     | > 58,800-fold        |
| CYP2E1  | Biochemical          | > 30 μM[1]     | > 58,800-fold        |
| СҮРЗА5  | Biochemical          | > 30 μM[1]     | > 58,800-fold        |

## **Cellular Activity**



In addition to biochemical assays, the cellular activity of **Tyk2-IN-12** has been assessed by measuring the inhibition of STAT phosphorylation downstream of cytokine receptor activation in human peripheral blood mononuclear cells (PBMCs).

| Pathway   | Cytokine Stimulus | Phosphorylated<br>STAT | Cellular IC50 |
|-----------|-------------------|------------------------|---------------|
| Tyk2/JAK2 | IL-12             | pSTAT4                 | 0.10 μM[1]    |
| JAK1/JAK3 | IL-2              | pSTAT5                 | 0.25 μM[1]    |
| JAK2      | GM-CSF            | pSTAT5                 | 4.1 μM[1]     |

## Representative Kinome Selectivity Profile

While a comprehensive public kinome scan for **Tyk2-IN-12** is not currently available, the selectivity profile of deucravacitinib (BMS-986165), another highly selective allosteric Tyk2 inhibitor, provides a representative example of the desired selectivity for this class of compounds. Deucravacitinib demonstrates exceptional selectivity for Tyk2 over other JAK family members and a broad panel of other kinases.

Table 2: Representative Kinase Selectivity Profile of a Selective Tyk2 Inhibitor (Deucravacitinib)

| Kinase                      | Binding Assay IC50                        |
|-----------------------------|-------------------------------------------|
| Tyk2 (JH2 domain)           | 1.0 nM[2]                                 |
| JAK1                        | > 10,000 nM[3]                            |
| JAK2                        | > 10,000 nM[3]                            |
| JAK3                        | > 10,000 nM[3]                            |
| Representative Kinase Panel | Generally inactive at high concentrations |

Note: This data is for the selective Tyk2 inhibitor deucravacitinib and is intended to be representative of a highly selective compound of this class. It is not the specific data for **Tyk2-IN-12**.



## **Signaling Pathway**

Tyk2 is a key component of the JAK-STAT signaling pathway, which is activated by a wide range of cytokines and growth factors. The following diagram illustrates the canonical JAK-STAT pathway, highlighting the role of Tyk2.





Click to download full resolution via product page

Caption: The JAK-STAT signaling pathway.



## **Experimental Protocols**

Accurate determination of kinase selectivity is paramount for the preclinical assessment of a kinase inhibitor. Below is a detailed methodology for a representative in vitro kinase assay used for selectivity profiling.

## In Vitro Kinase Selectivity Profiling: LanthaScreen® Eu Kinase Binding Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay to determine the affinity of a test compound for a kinase of interest.

#### Materials and Reagents:

- Kinase: Purified recombinant human Tyk2.
- Europium-labeled Anti-Tag Antibody: Specific for the tag on the recombinant kinase (e.g., anti-GST).
- Alexa Fluor® 647-labeled Kinase Tracer: An ATP-competitive ligand that binds to the kinase active site.
- Test Compound: **Tyk2-IN-12**, serially diluted in DMSO.
- Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
- 384-well Microplates: Low-volume, black, round-bottom.
- Plate Reader: Capable of TR-FRET measurements (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).

#### **Experimental Workflow:**





Click to download full resolution via product page

Caption: Experimental workflow for kinase selectivity profiling.



#### Procedure:

- Compound Preparation: Prepare a serial dilution of Tyk2-IN-12 in 100% DMSO. A typical starting concentration is 1 mM, followed by 1:3 serial dilutions.
- Reagent Preparation:
  - Prepare the 2X Kinase/Antibody master mix in assay buffer. The final concentration of kinase and antibody will depend on the specific reagents and should be optimized for a robust assay window.
  - Prepare the 2X Tracer solution in assay buffer. The optimal tracer concentration is typically at or near its Kd for the kinase.
- Assay Assembly:
  - To a 384-well plate, add 5 μL of the serially diluted test compound. Include wells with DMSO only for "no inhibition" controls and a known potent inhibitor for "maximum inhibition" controls.
  - Add 5 μL of the 2X Kinase/Antibody master mix to all wells.
  - $\circ$  Add 5  $\mu$ L of the 2X Tracer solution to all wells. The final reaction volume is 15  $\mu$ L.
- Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition: Read the plate on a TR-FRET-enabled plate reader. Measure the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).
- Data Analysis:
  - Calculate the emission ratio (665 nm / 615 nm) for each well.
  - Normalize the data using the "no inhibition" (0% inhibition) and "maximum inhibition"
    (100% inhibition) controls.
  - Plot the percent inhibition versus the logarithm of the inhibitor concentration.



 Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.

## Conclusion

**Tyk2-IN-12** is a highly potent and selective inhibitor of Tyk2. The available data demonstrates its significant selectivity for Tyk2 over other JAK family members and a panel of off-target proteins, including hERG and various cytochrome P450 enzymes. This selectivity profile, coupled with its cellular activity, underscores its potential as a valuable research tool and a promising starting point for the development of therapeutics for a range of immune-mediated diseases. Further characterization, including a broad kinome scan, would provide a more complete understanding of its selectivity and potential for off-target effects. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of **Tyk2-IN-12** and other selective Tyk2 inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tyk2-IN-12: A Technical Guide to its Kinase Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8258286#tyk2-in-12-kinase-selectivity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com